2-(Methoxymethyl)-4-methylpentanoic acid
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Description
2-(Methoxymethyl)-4-methylpentanoic acid, also known as MMMPA, is a chemical compound that belongs to the class of carboxylic acids. It is a colorless liquid with a molecular weight of 186.23 g/mol. This compound is used in various scientific research applications due to its unique properties.
Scientific Research Applications
Suzuki–Miyaura Coupling
MMPA serves as a valuable organoboron reagent in the Suzuki–Miyaura (SM) cross-coupling reaction. This reaction is widely applied for carbon–carbon bond formation. Key features of SM coupling include mild reaction conditions and tolerance toward various functional groups. MMPA’s stability, ease of preparation, and environmental friendliness make it an excellent choice for this purpose .
Furfural Oxidation and 2-Furoic Acid
Furfural, when oxidized, yields 2-furoic acid. This compound can further transform into dicarboxylic acids (FDCA) or unsubstituted furans. 2-Furoic acid finds use as a feedstock in organic syntheses and as an intermediate in various chemical processes .
Citric Acid Production
MMPA contributes to the synthesis of citric acid (2-hydroxy-1,2,3-propanetricarboxylic acid). Citric acid plays multifaceted roles in the food, beverage, pharmaceutical, nutraceutical, and cosmetic industries. It acts as an acidulant, preservative, emulsifier, flavorant, sequestrant, and buffering agent .
properties
IUPAC Name |
2-(methoxymethyl)-4-methylpentanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O3/c1-6(2)4-7(5-11-3)8(9)10/h6-7H,4-5H2,1-3H3,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQDIMYIMSNKXCQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(COC)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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